
4-(3-Ethoxy-2-oxopropyl)benzene-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Ethoxy-2-oxopropyl)benzene-1-carboximidamide is an organic compound with a complex structure that includes an aromatic benzene ring, an ethoxy group, and a carboximidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxy-2-oxopropyl)benzene-1-carboximidamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the electrophilic aromatic substitution reaction, where an ethoxy group is introduced to the benzene ring. This is followed by the formation of the carboximidamide group through a series of reactions involving reagents such as ammonia or amines .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Ethoxy-2-oxopropyl)benzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic aromatic substitution is a common reaction for this compound, where different substituents can be introduced to the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the benzene ring .
Aplicaciones Científicas De Investigación
4-(3-Ethoxy-2-oxopropyl)benzene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Ethoxy-2-oxopropyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound may act as an electrophile or nucleophile in various reactions, depending on the functional groups involved. The pathways and molecular targets can vary based on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(3-Ethoxy-2-oxopropyl)benzene-1-carboximidamide include:
- 4-(2-Ethoxy-2-oxopropyl)benzene-1-carboximidamide
- 4-(3-Methoxy-2-oxopropyl)benzene-1-carboximidamide
- 4-(3-Ethoxy-2-oxopropyl)benzene-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
60925-55-5 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
4-(3-ethoxy-2-oxopropyl)benzenecarboximidamide |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-8-11(15)7-9-3-5-10(6-4-9)12(13)14/h3-6H,2,7-8H2,1H3,(H3,13,14) |
Clave InChI |
PGJIBSVWTRDIQO-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(=O)CC1=CC=C(C=C1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}ethene-1-sulfonyl fluoride](/img/structure/B14619261.png)
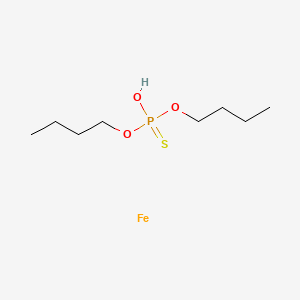


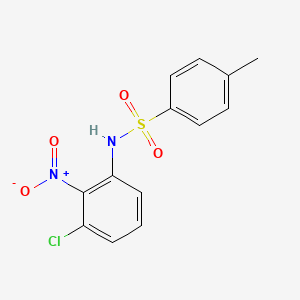
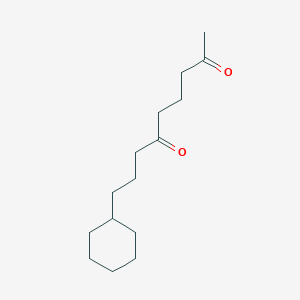
![Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester](/img/structure/B14619309.png)
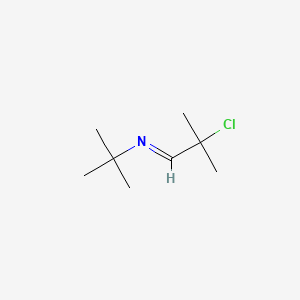
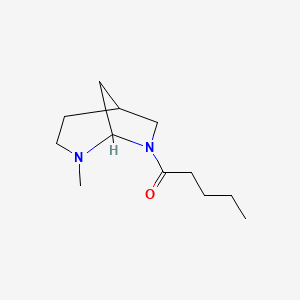
![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)

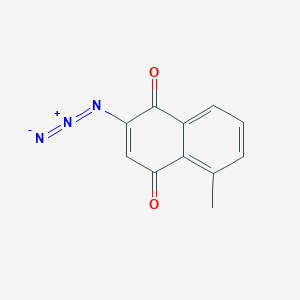

![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)
